molecular formula C8H8BFO5 B2650274 3-(Dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid CAS No. 2377611-85-1

3-(Dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid

Cat. No.: B2650274
CAS No.: 2377611-85-1
M. Wt: 213.96
InChI Key: UCBMITMBIVBPRI-UHFFFAOYSA-N
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Description

3-(Dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid is a boronic acid derivative of benzoic acid featuring a fluorine atom at position 5, a methoxy group at position 4, and a dihydroxyboranyl group at position 3. This compound is structurally tailored for applications in organic synthesis (e.g., Suzuki-Miyaura cross-coupling) and pharmaceutical research, where boronic acids are valued for their role as enzyme inhibitors or intermediates. The fluorine atom enhances metabolic stability and electronic modulation, while the methoxy group contributes to solubility and steric effects .

Properties

IUPAC Name

3-borono-5-fluoro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO5/c1-15-7-5(9(13)14)2-4(8(11)12)3-6(7)10/h2-3,13-14H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBMITMBIVBPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)F)C(=O)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid typically involves the introduction of the boronic acid group, fluorine atom, and methoxy group onto the benzene ring through a series of organic reactions. One common method involves the use of boronic acid derivatives and halogenated benzoic acids as starting materials. The reaction conditions often include the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can undergo reduction reactions, particularly at the fluorine or methoxy groups.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution of the fluorine atom can produce various substituted benzoic acids .

Scientific Research Applications

3-(Dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes that contain such functional groups in their active sites. The fluorine and methoxy groups can also influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural and Electronic Differences

5-Carboxy-2-fluorophenylboronic Acid (CAS 874219-59-7)
  • Structure : Fluorine at position 4, boronic acid at position 3, and carboxylic acid at position 5 (vs. fluorine at position 5 and methoxy at position 4 in the target compound).
  • Key Differences :
    • The altered substituent positions lead to distinct electronic environments. Fluorine at position 4 (electron-withdrawing) reduces electron density at the boronic acid site compared to the methoxy group (electron-donating) in the target compound.
    • Molecular weight: 183.93 g/mol (vs. ~213.93 g/mol estimated for the target compound due to the methoxy group) .
4-Carboxy-3-fluorophenylboronic Acid (CAS 120153-08-4)
  • Structure : Fluorine at position 2, boronic acid at position 5, and carboxylic acid at position 4.
  • Key Differences :
    • Fluorine’s position alters steric hindrance and electronic effects during cross-coupling reactions.
    • The absence of a methoxy group reduces solubility in polar solvents compared to the target compound .
3-(Dihydroxyboranyl)-5-fluoro-4-methyl-2-nitrobenzoic Acid (BC-1960)
  • Structure : Methyl and nitro groups replace the methoxy and unsubstituted positions in the target compound.
  • Key Differences :
    • Nitro group (strongly electron-withdrawing) increases electrophilicity of the aromatic ring, enhancing reactivity in cross-coupling but reducing stability under basic conditions.
    • Methyl group (electron-donating) slightly increases lipophilicity compared to methoxy .
5-(Dihydroxyboranyl)-3-methoxypyridine-2-carboxylic Acid (BB-2499)
  • Structure : Pyridine ring instead of benzene, with boronic acid at position 5 and methoxy at position 3.
  • Lower aromatic electron density compared to benzene derivatives affects catalytic coupling efficiency .

Physicochemical Properties

Property Target Compound 5-Carboxy-2-fluorophenylboronic Acid BC-1960 BB-2499
Molecular Formula C₈H₇BFO₅ (estimated) C₇H₆BFO₄ C₈H₆BFNO₆ C₇H₆BNO₅
Molecular Weight (g/mol) ~213.93 183.93 241.95 195.94
Functional Groups -B(OH)₂, -COOH, -OCH₃, -F -B(OH)₂, -COOH, -F -B(OH)₂, -COOH, -NO₂, -CH₃ -B(OH)₂, -COOH, -OCH₃ (pyridine)
Key Applications Cross-coupling, drug design Cross-coupling intermediates Nitroarene synthesis Heterocyclic synthesis

Biological Activity

3-(Dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid (CAS No. 2377611-85-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzoic acid core substituted with a fluorine atom and a methoxy group, along with a boron-containing diol moiety. This unique structure may contribute to its biological properties.

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of fluorinated benzoic acids have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study involving related compounds demonstrated that certain fluorinated benzoic acid derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. The specific mechanisms involved include the modulation of signaling pathways associated with cell growth and survival.

Anti-inflammatory Effects

The dihydroxyboranyl group may enhance the compound's ability to interact with inflammatory mediators. Compounds that contain boron have been noted for their anti-inflammatory properties in several studies.

Research Findings:
In vitro studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role for this compound in treating inflammatory diseases.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may exert its effects through:

  • Inhibition of Specific Enzymes: Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Interaction with Cell Signaling Pathways: The presence of fluorine and boron may allow for unique interactions with cellular targets, potentially altering signaling pathways critical for cell survival and proliferation.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds. The following table summarizes key biological activities and IC50 values for selected compounds:

Compound NameStructure FeaturesIC50 (µM)Biological Activity
This compoundFluorine, DihydroxyboranylTBDAnticancer, Anti-inflammatory
Fluorinated Benzoic Acid Derivative 1Fluorine, Hydroxyl group5.0Anticancer
Fluorinated Benzoic Acid Derivative 2Fluorine, Methyl group10.0Anti-inflammatory

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Dihydroxyboranyl)-5-fluoro-4-methoxybenzoic acid, and how can purity be optimized?

  • Methodology :

  • Suzuki-Miyaura Coupling : A common method for introducing boronic acid groups. For example, brominated intermediates (e.g., 3-bromo-5-fluoro-4-methoxybenzoic acid) can react with bis(pinacolato)diboron under palladium catalysis .
  • Purification : High-Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns is critical for isolating the compound from byproducts. Adjust mobile phase gradients (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve polar impurities .
  • Characterization : Confirm structure via 1H^1H-/13C^{13}C-NMR (e.g., boronic acid proton resonance at δ 8.1–8.3 ppm) and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .

Q. How can the stability of this compound be assessed under varying pH conditions?

  • Methodology :

  • Hydrolytic Stability Assays : Monitor boronic acid group hydrolysis (to boric acid) using 1H^1H-NMR or UV-Vis spectroscopy in buffers (pH 3–10). For example, shows boronic acids form reversible esters in basic conditions, affecting solubility .
  • Storage Recommendations : Lyophilize and store at -20°C under inert gas (argon) to minimize oxidation. Use deuterated solvents for long-term NMR stability studies .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to serine proteases or other enzymatic targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with SARS-CoV-2 main protease (Mpro^\text{pro}) active sites, leveraging structural analogs (e.g., Ki values of 0.016 μM for similar boronic acids in ) .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding pose stability. Analyze hydrogen bonds between the boronic acid and catalytic cysteine residues .

Q. How do structural modifications (e.g., fluorination, methoxy positioning) alter reactivity in cross-coupling reactions?

  • Methodology :

  • Comparative Kinetics : Conduct time-resolved 1H^1H-NMR to measure Suzuki coupling rates with aryl halides. Fluorine’s electron-withdrawing effect ( ) may enhance electrophilicity at the boron center, accelerating transmetallation .
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., ’s monoclinic P21/c system) to correlate steric effects of the methoxy group with reaction yields .

Q. What analytical techniques resolve contradictions in reported bioactivity data for boronic acid derivatives?

  • Methodology :

  • Dose-Response Profiling : Use enzyme inhibition assays (e.g., SARS-CoV-2 Mpro^\text{pro} FRET-based assays) with IC50 curve fitting to compare potency across studies. Address batch variability via HPLC-validated purity checks (>98%) .
  • Metabolite Identification : Apply LC-MS/MS to detect hydrolyzed byproducts in cell-based assays, which may explain discrepancies in IC50 values .

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